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molecular formula C8H12O2 B8573889 2-Methylhept-6-ynoic acid

2-Methylhept-6-ynoic acid

Cat. No. B8573889
M. Wt: 140.18 g/mol
InChI Key: JKTKVRLSRUVXRN-UHFFFAOYSA-N
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Patent
US05466710

Procedure details

A mixture of 2-methyl-2-(pent-4-ynyl)malonic acid (5.7 g) and cuprous oxide (0.22 g) in acetonitrile (150 ml) was heated to reflux, under a nitrogen atmosphere, for 4.25 hours. The solvent was removed under reduced pressure and water (50 ml) was added to the residue followed by sufficient concentrated hydrochloric acid to hydrolyse the copper salts. The resulting aqueous phase was extracted with diethyl ether and the organic extracts were washed with water and brine before drying over anhydrous magnesium sulphate and evaporation in vacuo. 2-Methylhept-6-ynoic acid (3.6 g) was obtained as a colourless oil after distillation (b.p. 150°-165°, 0.5 mm Hg).
Quantity
5.7 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:9][CH2:10][CH2:11][C:12]#[CH:13])(C(O)=O)[C:3]([OH:5])=[O:4]>C(#N)C>[CH3:1][CH:2]([CH2:9][CH2:10][CH2:11][C:12]#[CH:13])[C:3]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
CC(C(=O)O)(C(=O)O)CCCC#C
Name
cuprous oxide
Quantity
0.22 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux, under a nitrogen atmosphere, for 4.25 hours
Duration
4.25 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and water (50 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous phase was extracted with diethyl ether
WASH
Type
WASH
Details
the organic extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying over anhydrous magnesium sulphate and evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)CCCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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